molecular formula C12H13N3O2 B12167267 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide

2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B12167267
M. Wt: 231.25 g/mol
InChI Key: HPSZVIBNMKMTTD-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 1-methyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole moiety contribute to its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-methoxy-N-(1-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C12H13N3O2/c1-15-8-9(7-13-15)14-12(16)10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H,14,16)

InChI Key

HPSZVIBNMKMTTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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